

Alternate names for Benzyl p-aminobenzoate like p-Aminobenzoic acid benzyl ester

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Compound of Interest

Compound Name: Benzyl p-aminobenzoate

Cat. No.: B041780

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An In-depth Technical Guide to Benzyl p-Aminobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on **Benzyl p-aminobenzoate**. It delves into the nomenclature, physicochemical properties, synthesis, applications, and analytical methodologies associated with this versatile compound.

Introduction and Nomenclature

Benzyl p-aminobenzoate, a key organic compound, features a benzyl ester functional group attached to the carboxyl group of p-aminobenzoic acid (PABA). This structure makes it a valuable intermediate in organic synthesis and a building block in the development of various therapeutic agents.^{[1][2]} Its dual functionality, possessing both a protected carboxylic acid and an amine group, allows for diverse chemical modifications.^[1]

The compound is known by several alternate names, which are crucial for comprehensive literature searches and material sourcing. Consistent identification is most reliably achieved using its Chemical Abstracts Service (CAS) Registry Number.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value |
|-------------------|---|
| IUPAC Name | benzyl 4-aminobenzoate |
| Synonyms | p-Aminobenzoic acid benzyl ester, Benzyl 4-aminobenzoate, 4-Aminobenzoic acid phenylmethyl ester, Phenylmethyl 4-aminobenzoate, p-(Benzyloxycarbonyl)aniline, NSC 30685 |
| CAS Number | 19008-43-6 |
| Molecular Formula | C ₁₄ H ₁₃ NO ₂ |
| Molecular Weight | 227.26 g/mol |
| InChIKey | DAOPOOMCXJPWPK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N |

Sources:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Properties

Understanding the physicochemical properties of **Benzyl p-aminobenzoate** is fundamental for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value |
|---------------|--|
| Melting Point | 84.7 °C |
| Boiling Point | 411.8 ± 20.0 °C (Predicted) |
| Density | 1.194 ± 0.06 g/cm ³ (Predicted) |
| Appearance | Solid |

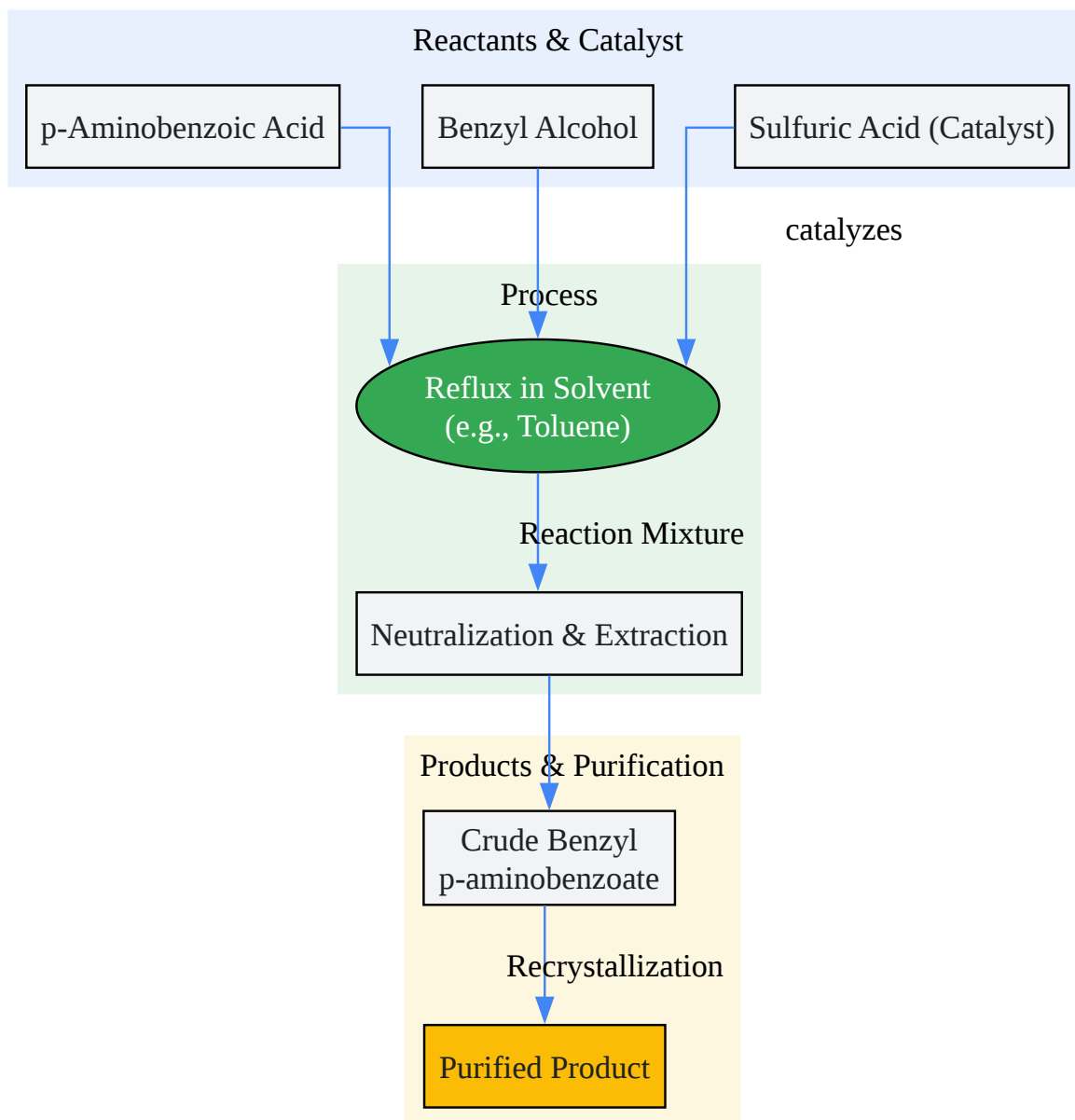
Source:[\[4\]](#)

Synthesis of Benzyl p-Aminobenzoate

The primary method for synthesizing **Benzyl p-aminobenzoate** is through the esterification of p-aminobenzoic acid (PABA) with benzyl alcohol. This reaction is typically catalyzed by an acid. A common and effective method is the Fischer esterification.

Fischer Esterification Workflow

The causality behind this choice of reaction lies in its efficiency for forming esters from carboxylic acids and alcohols. The use of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.



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Caption: Fischer Esterification workflow for **Benzyl p-aminobenzoate** synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system; completion of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by

melting point determination and spectroscopic analysis.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-aminobenzoic acid (1 eq.), benzyl alcohol (1.2 eq.), and a suitable solvent such as toluene.
- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
- **Reflux:** Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
- **Monitoring:** Monitor the reaction's progress by TLC, observing the consumption of the PABA starting material.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **Benzyl p-aminobenzoate**.

Applications in Drug Development and Research

Benzyl p-aminobenzoate serves as a crucial building block in medicinal chemistry, primarily due to its relationship with p-aminobenzoic acid (PABA), a key moiety in numerous pharmaceuticals.^{[2][9]} The benzyl group acts as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group.

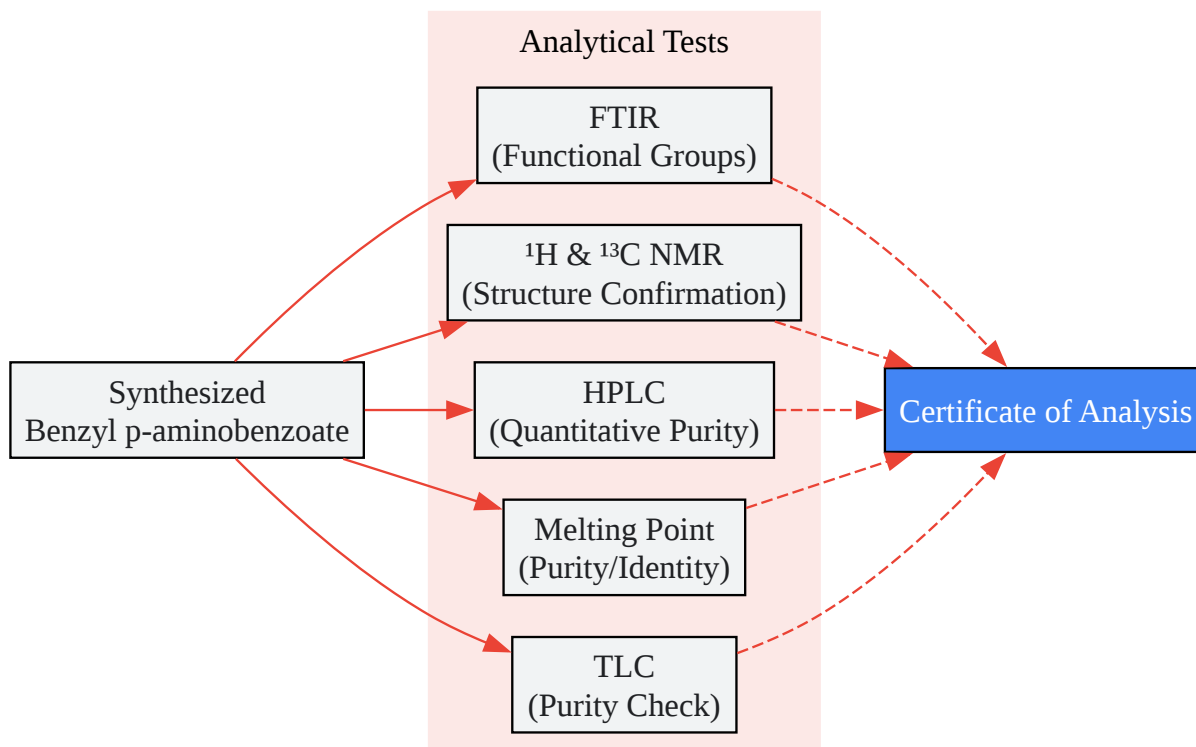
- **Precursor for Active Pharmaceutical Ingredients (APIs):** It is used in the synthesis of more complex molecules. For instance, it is an intermediate in the development of potent and selective plasmin and plasma kallikrein inhibitors.^[4]

- Prodrug Synthesis: The ester can be designed as a prodrug, which may be hydrolyzed in vivo to release the active PABA or a related therapeutic agent.[\[1\]](#)
- Local Anesthetic Analogs: PABA is the core structure of many local anesthetics like benzocaine (ethyl p-aminobenzoate).[\[10\]](#) **Benzyl p-aminobenzoate** is used in research to synthesize analogs with potentially different pharmacokinetic profiles.
- Therapeutics for Genetic Diseases: It has been utilized in the synthesis of pyrrolinones, which are being investigated as potential therapeutics for Niemann-Pick type C disease.[\[4\]](#)
- Antimicrobial Agents: PABA derivatives have shown a range of pharmacological properties, including antimicrobial activity.[\[2\]](#)[\[11\]](#) Research into new ester and amide derivatives of PABA continues to explore novel antibacterial and antifungal agents.[\[11\]](#)

Analytical and Quality Control Methods

Rigorous analytical testing is essential to confirm the identity and purity of **Benzyl p-aminobenzoate**. A combination of chromatographic and spectroscopic methods is typically employed.

Analytical Workflow



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Caption: Standard analytical workflow for **Benzyl p-aminobenzoate** characterization.

Key Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of **Benzyl p-aminobenzoate** with high accuracy. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.^{[12][13]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of both the benzyl and aminobenzoate moieties, as well as a singlet for the benzylic methylene protons.^{[1][7]}

- Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. The spectrum of **Benzyl p-aminobenzoate** will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-O stretches.^[7]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.^[7]

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |
|---------------------|---|
| ¹ H NMR | Signals for aromatic protons (approx. 6.6-7.9 ppm), singlet for benzylic CH ₂ (approx. 5.3 ppm), broad singlet for NH ₂ protons. |
| ¹³ C NMR | Signals for ester carbonyl carbon (approx. 166 ppm), aromatic carbons, and benzylic carbon (approx. 66 ppm). |
| FTIR (KBr) | N-H stretching (approx. 3300-3500 cm ⁻¹), C=O stretching (approx. 1680-1710 cm ⁻¹), C-O stretching (approx. 1100-1300 cm ⁻¹). |
| MS (EI) | Molecular ion peak (M ⁺) at m/z = 227. |

Source: Data compiled from typical values and PubChem.^[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Benzyl p-aminobenzoate**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place, away from light.

- Toxicity: While comprehensive toxicological data for **Benzyl p-aminobenzoate** is not readily available, related compounds like ethyl p-aminobenzoate may cause skin sensitization.[14] [15] Aromatic amines, in general, should be handled with care.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

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